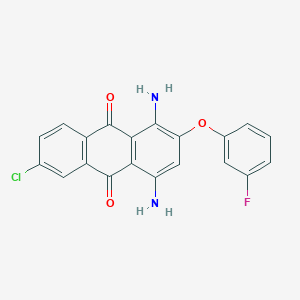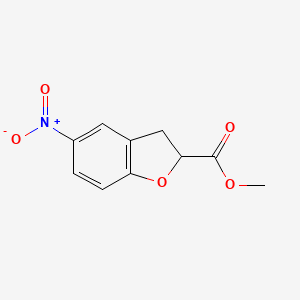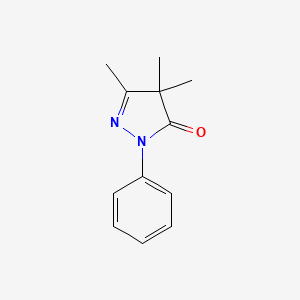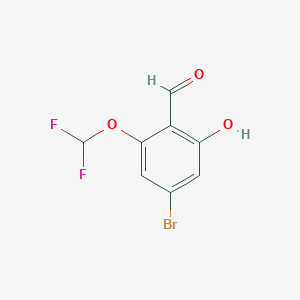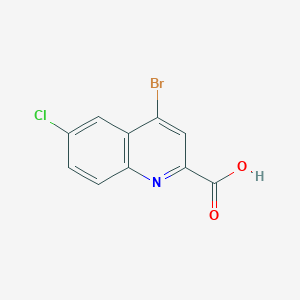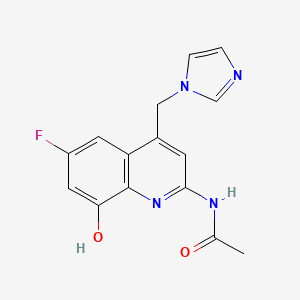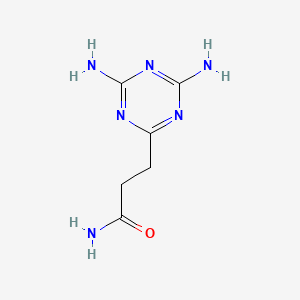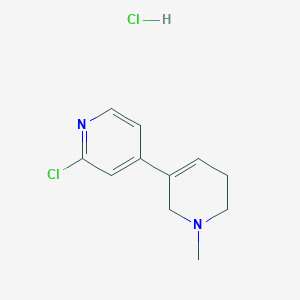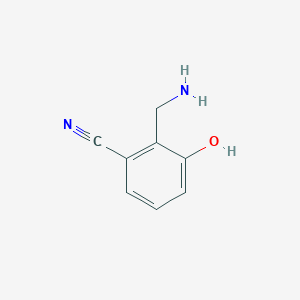
Pyridine,3-ethynyl-5-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine,3-ethynyl-5-(methylsulfonyl)-: is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the 3-position and a methylsulfonyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-ethynyl-5-(methylsulfonyl)- can be achieved through several methods. One common approach involves the use of aromatic alkyne annulation with benzamides as the nitrogen source. This base-promoted one-pot synthesis method utilizes aromatic terminal alkynes and benzamides in the presence of cesium carbonate (Cs₂CO₃) in sulfolane .
Industrial Production Methods: While specific industrial production methods for Pyridine,3-ethynyl-5-(methylsulfonyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine,3-ethynyl-5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine,3-ethynyl-5-(methylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: Pyridine derivatives are known for their anticancer, antiviral, and antimicrobial properties. This compound can be explored for its potential as a pharmacophore in drug design.
Materials Science: The unique electronic properties of the ethynyl and methylsulfonyl groups make this compound suitable for use in organic electronics and optoelectronic devices.
Biological Research: The compound can be used as a probe to study biological pathways involving pyridine derivatives.
Mecanismo De Acción
The mechanism of action of Pyridine,3-ethynyl-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-Ethynylpyridine: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain biological contexts.
5-(Methylsulfonyl)pyridine-3-boronic acid:
Uniqueness: Pyridine,3-ethynyl-5-(methylsulfonyl)- is unique due to the combination of the ethynyl and methylsulfonyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications in research and industry.
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-ethynyl-5-methylsulfonylpyridine |
InChI |
InChI=1S/C8H7NO2S/c1-3-7-4-8(6-9-5-7)12(2,10)11/h1,4-6H,2H3 |
Clave InChI |
KKYAPPXZWWFDND-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=CC(=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
